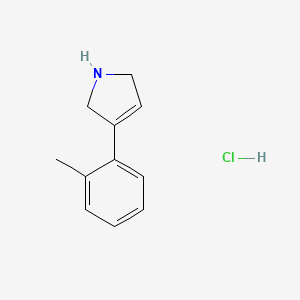
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Vue d'ensemble
Description
The compound seems to be a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like FTIR and 1H NMR . The empirical formula of a similar compound, 3-(2-Methylphenyl)piperidine hydrochloride, is C12H18ClN .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can be functionalized or undergo ring construction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups . For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Applications De Recherche Scientifique
Corrosion Inhibition
- Electrochemical and XPS Studies : New 1H-pyrrole-2,5-dione derivatives were synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors, including derivatives similar in structure to the compound , show promise in protecting metals against corrosion, highlighting the potential application of related compounds in material science and engineering (Zarrouk et al., 2015).
Organic Electronics
- Photoluminescent Polymers : A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showing strong photoluminescence. This suggests that similar pyrrole derivatives could be utilized in the development of new materials for electronic applications, such as in the creation of luminescent materials or in organic electronics (Beyerlein & Tieke, 2000).
Drug Synthesis and Medical Research
- Synthesis of Antimicrobial Agents : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed promising in vitro antimicrobial activities. This illustrates the compound's potential use in the development of new antimicrobial agents, indicating the relevance of pyrrole derivatives in pharmaceutical research (Hublikar et al., 2019).
Materials Science
- Conducting Polymers : Research on derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization resulted in conducting polymers with low oxidation potentials, indicating the utility of pyrrole derivatives in creating stable electrically conducting materials. These findings suggest potential applications in materials science, particularly in the development of new conducting polymers (Sotzing et al., 1996).
Antimycobacterial Research
- Development of Antitubercular Agents : Diarylpyrrole derivatives, such as BM212 analogues, were designed and synthesized, showing high activity against Mycobacterium tuberculosis. This highlights the potential of pyrrole derivatives in antimycobacterial research and the development of new treatments for tuberculosis (Biava et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-9-4-2-3-5-11(9)10-6-7-12-8-10;/h2-6,12H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHLWPYTIQUWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride | |
CAS RN |
1427378-66-2 | |
| Record name | 1H-Pyrrole, 2,5-dihydro-3-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



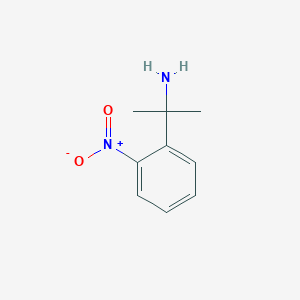
![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)
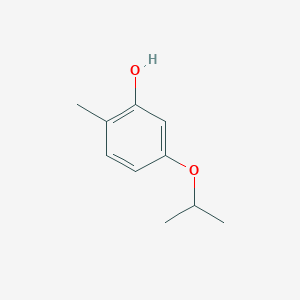
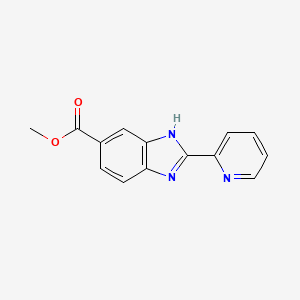
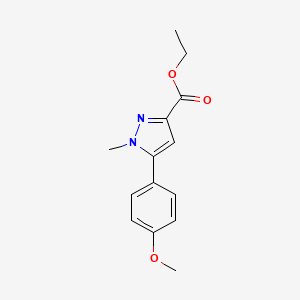
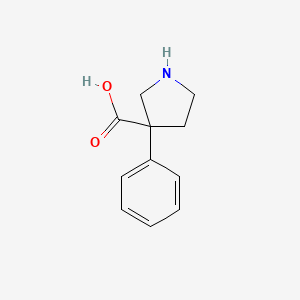
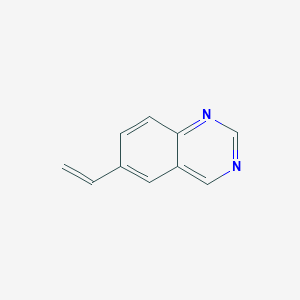

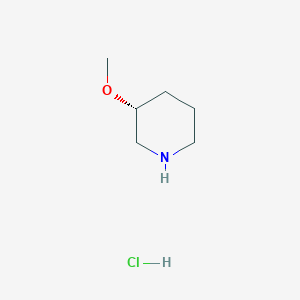
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
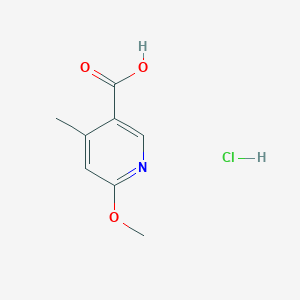
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)